Lidocaine-D10
CAS No.: 851528-09-1
Cat. No.: VC0196447
Molecular Formula: C14H22N2O
Molecular Weight: 244.40 g/mol
Purity: 95% by HPLC; 98% atom D
* For research use only. Not for human or veterinary use.

CAS No. | 851528-09-1 |
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Molecular Formula | C14H22N2O |
Molecular Weight | 244.40 g/mol |
IUPAC Name | 2-[bis(1,1,2,2,2-pentadeuterioethyl)amino]-N-(2,6-dimethylphenyl)acetamide |
Standard InChI | InChI=1S/C14H22N2O/c1-5-16(6-2)10-13(17)15-14-11(3)8-7-9-12(14)4/h7-9H,5-6,10H2,1-4H3,(H,15,17)/i1D3,2D3,5D2,6D2 |
Standard InChI Key | NNJVILVZKWQKPM-JKSUIMTKSA-N |
Isomeric SMILES | [2H]C([2H])([2H])C([2H])([2H])N(CC(=O)NC1=C(C=CC=C1C)C)C([2H])([2H])C([2H])([2H])[2H] |
SMILES | CCN(CC)CC(=O)NC1=C(C=CC=C1C)C |
Canonical SMILES | CCN(CC)CC(=O)NC1=C(C=CC=C1C)C |
The compound is primarily utilized as a certified reference material in analytical chemistry, particularly in forensic toxicology, pharmaceutical research, and pharmacokinetic studies. Lidocaine-D10 enables researchers to accurately quantify lidocaine and its metabolites in biological matrices without interference from the analyte of interest .
Historical Context and Development
The development of deuterated internal standards like Lidocaine-D10 represents an evolution in bioanalytical chemistry, addressing challenges in accurate quantification of pharmaceuticals in complex biological matrices. By incorporating stable isotopes that behave chemically identical to the analyte but differ in mass, researchers can achieve superior analytical precision, especially when using mass spectrometry detection methods.
Chemical Properties of Lidocaine-D10
Molecular Structure and Formula
Lidocaine-D10 has the molecular formula C₁₄H₁₂D₁₀N₂O with a molecular weight of 242.39 g/mol for the base form . The deuterium atoms are strategically positioned on the ethyl groups attached to the tertiary amine nitrogen. The chemical structure maintains the 2,6-dimethylphenyl group and acetamide moiety characteristic of lidocaine .
The IUPAC name for Lidocaine-D10 is N-(2,6-dimethylphenyl)-2-[1,1,2,2,2-pentadeuterioethyl(2,2,2-trideuterioethyl)amino]acetamide, reflecting the specific positioning of the deuterium atoms . This systematic positioning enables consistent deuterium labeling across manufactured batches.
Physical and Spectroscopic Properties
Lidocaine-D10 exhibits physical properties similar to non-deuterated lidocaine with slight differences due to the isotope effect. The exact mass of Lidocaine-D10 is 242.223427297 Da, distinguishing it from regular lidocaine in mass spectrometric analysis . Additional physical properties include:
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XLogP3: 2.3 (indicating moderate lipophilicity)
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Hydrogen bond donor count: 1
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Hydrogen bond acceptor count: 2
The compound's spectroscopic properties make it particularly suitable for mass spectrometry applications, where the mass difference allows clear distinction between the analyte and internal standard.
Structural Identifiers and Notations
For precise identification in chemical databases and literature, Lidocaine-D10 is characterized by the following structural identifiers:
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InChI: InChI=1S/C14H22N2O/c1-5-16(6-2)10-13(17)15-14-11(3)8-7-9-12(14)4/h7-9H,5-6,10H2,1-4H3,(H,15,17)/i1D3,2D3,5D2
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InChIKey: NNJVILVZKWQKPM-IXKWUQSXSA-N
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SMILES: [2H]C([2H])([2H])CN(CC(=O)NC1=C(C=CC=C1C)C)C([2H])([2H])C([2H])([2H])[2H]
These standardized identifiers facilitate unambiguous identification of the compound across different chemical databases and research platforms.
Analytical Applications of Lidocaine-D10
Role as Internal Standard in Bioanalytical Methods
Lidocaine-D10 serves as an optimal internal standard for quantitative analysis of lidocaine and its metabolites in biological samples. The deuterium labeling provides sufficient mass difference for selective detection while maintaining nearly identical chromatographic behavior to the parent compound . This allows for accurate correction of variations in sample preparation, chromatographic separation, and detector response.
In liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, Lidocaine-D10 compensates for matrix effects and recovery variations, leading to more precise and accurate quantification. This is particularly valuable in pharmacokinetic studies where precise determination of drug concentrations is critical .
Quantitative Analysis and Method Validation
Analytical methods utilizing Lidocaine-D10 as an internal standard have demonstrated excellent performance characteristics. In a pharmacokinetic study of lidocaine and its metabolites, the LC-MS/MS method incorporating deuterated standards showed:
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Linear instrument response with correlation coefficients of 0.99 or better
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High precision with relative standard deviations typically below 10%
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Excellent accuracy across the analytical range
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Low limits of quantitation (LOQ) of 0.005 ng/mL for lidocaine and 3-hydroxylidocaine
The following table illustrates the analytical performance parameters for a validated LC-MS/MS method using Lidocaine-D10:
Analyte | Concentration (ng/mL) | Intra-day accuracy (% nominal) | Intra-day precision (% RSD) | Inter-day accuracy (% nominal) | Inter-day precision (% RSD) |
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Lidocaine | 0.15 | 98.0 | 1.0 | 97.0 | 3.0 |
1.0 | 100 | 6.0 | 101 | 5.0 | |
5.0 | 104 | 2.0 | 104 | 3.0 | |
MEGX | 0.15 | 110 | 4.0 | 106 | 5.0 |
1.0 | 113 | 4.0 | 107 | 4.0 | |
5.0 | 114 | 6.0 | 104 | 5.0 |
Table 1: Analytical performance parameters for LC-MS/MS analysis of lidocaine and metabolites using Lidocaine-D10 as internal standard .
Applications in Forensic and Clinical Toxicology
Lidocaine-D10 is particularly valuable in forensic toxicology and clinical drug monitoring. The Snap-N-Spike® certified reference solutions of Lidocaine-D10 in methanol (100 μg/mL) provide forensic laboratories with reliable calibration standards for quantitative analysis . These standards enable accurate detection of lidocaine in cases of suspected drug abuse, as lidocaine is frequently used as a diluent in illicit drugs, particularly cocaine .
In clinical toxicology, Lidocaine-D10 facilitates monitoring of therapeutic drug levels and potential toxicity cases, supporting patient safety in anesthesia and pain management practices.
Research Applications in Pharmacokinetic Studies
Pharmacokinetic Parameter Determination
The use of Lidocaine-D10 in analytical methods has enabled precise determination of pharmacokinetic parameters for lidocaine across various administration routes and species. In a study examining intravenous administration of lidocaine in horses, researchers determined comprehensive pharmacokinetic parameters using a two-compartment model:
Pharmacokinetic Parameter | Intravenous Administration Value |
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C₀ (µg/L) | 1,388.87 ± 451.74 |
t₁/₂α (h) | 0.25 ± 0.05 |
t₁/₂β (h) | 2.71 ± 0.47 |
AUC₀₋∞ (µg*h/L) | 549.41 ± 141.99 |
Clearance (L/h/kg) | 2.49 ± 0.59 |
MRT (h) | 0.81 ± 0.13 |
Vₑ (L/kg) | 1.01 ± 0.31 |
Table 3: Pharmacokinetic parameters of lidocaine following intravenous administration in horses, determined using analytical methods with deuterated internal standards .
In another study examining subcutaneous administration, researchers found that lidocaine follows a two-compartment model without lag time, with absorption rate (Ka) of 1.92 1/h and elimination rate (Kel) of 2.21 1/h. The mean terminal half-life was determined to be 3.78 hours, significantly longer than previously reported values obtained with less sensitive analytical methods .
Bioequivalence and Formulation Studies
Lidocaine-D10 has been instrumental in bioequivalence studies comparing different lidocaine formulations. The FDA has reviewed bioequivalence data for generic lidocaine patch formulations using sensitive and specific analytical methods with deuterated internal standards .
These studies typically examine:
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Peak plasma concentrations (Cmax)
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Time to reach maximum concentration (Tmax)
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Area under the concentration-time curve (AUC)
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Elimination parameters
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Relative bioavailability
The high sensitivity of LC-MS/MS methods using Lidocaine-D10 as internal standard allows for precise comparison of formulations, even for topical preparations with relatively low systemic absorption.
Future Perspectives and Emerging Applications
Advanced Metabolomics and Pharmacometabolomics
As metabolomics continues to advance, Lidocaine-D10 will likely find expanded applications in comprehensive metabolic profiling studies. The ability to accurately track deuterium-labeled compounds through complex metabolic pathways offers new opportunities for understanding drug metabolism and individual variability in drug response.
The integration of stable isotope-labeled internal standards like Lidocaine-D10 with high-resolution mass spectrometry methods may reveal previously unidentified minor metabolites and biotransformation pathways, enhancing our understanding of lidocaine's pharmacological and toxicological properties.
Improvements in Analytical Methodology
Ongoing advancements in analytical instrumentation and methodology will likely lead to even more sensitive detection of lidocaine and its metabolites using Lidocaine-D10. Future developments may include:
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Ultra-high performance liquid chromatography (UHPLC) methods with sub-minute analysis times
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Novel ionization techniques for improved sensitivity
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Automated sample preparation platforms for higher throughput
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Integration with portable or point-of-care analytical devices
These technological improvements will expand the utility of Lidocaine-D10 in clinical, forensic, and research applications.
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